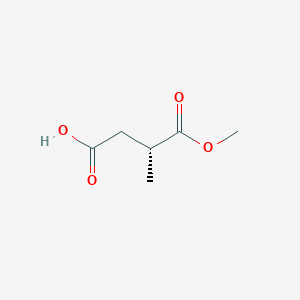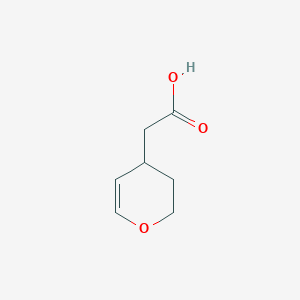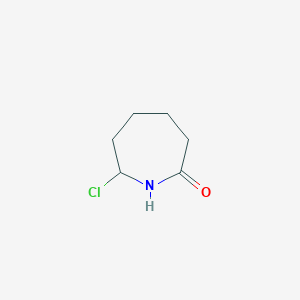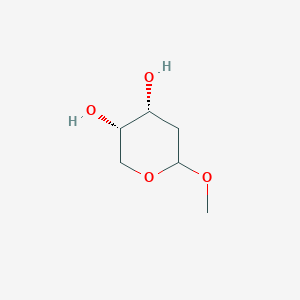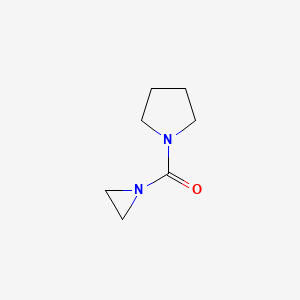
Aziridin-1-yl(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridin-1-yl(pyrrolidin-1-yl)methanone is a compound that features both aziridine and pyrrolidine rings. Aziridine is a three-membered nitrogen-containing ring, while pyrrolidine is a five-membered nitrogen-containing ring. These structures are significant in medicinal chemistry due to their unique reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(pyrrolidin-1-yl)methanone typically involves the reaction of aziridine with pyrrolidine derivatives. One common method involves the reaction of aziridine with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Aziridin-1-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the aziridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridin-1-yl(pyrrolidin-1-yl)methanol, while reduction could produce aziridin-1-yl(pyrrolidin-1-yl)methane.
Aplicaciones Científicas De Investigación
Aziridin-1-yl(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential cytotoxic activity, making it a candidate for anticancer research.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of aziridin-1-yl(pyrrolidin-1-yl)methanone involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is the basis for its cytotoxic effects, as it can disrupt cellular function by modifying essential biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-1-carbaldehyde oxime: Shares the aziridine ring but differs in the functional groups attached.
Pyrrolidine-2-one: Contains the pyrrolidine ring but lacks the aziridine component.
Piperazin-1-yl-pyrrolidin-1-yl-methanone: Similar structure but with a piperazine ring instead of aziridine.
Uniqueness
Aziridin-1-yl(pyrrolidin-1-yl)methanone is unique due to the combination of aziridine and pyrrolidine rings in a single molecule. This dual-ring structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
aziridin-1-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C7H12N2O/c10-7(9-5-6-9)8-3-1-2-4-8/h1-6H2 |
Clave InChI |
VEUGCWFDXXTORP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


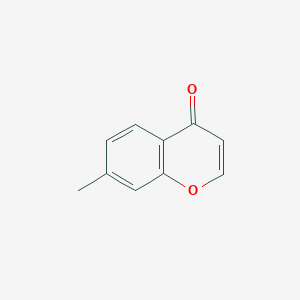
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
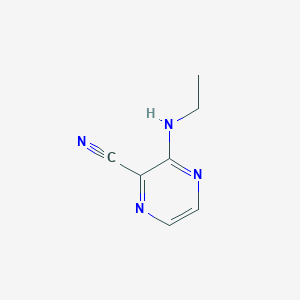
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)

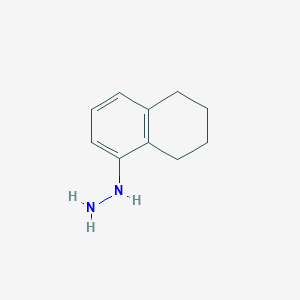
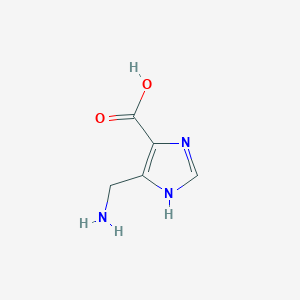


![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
